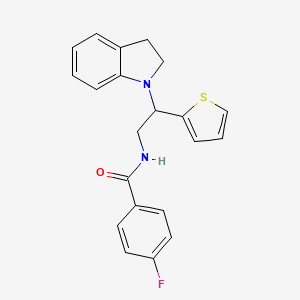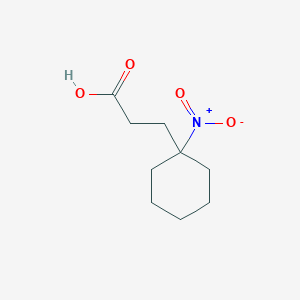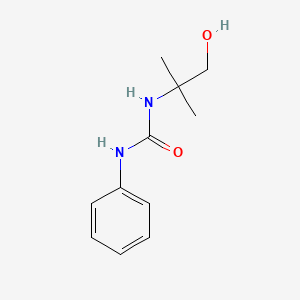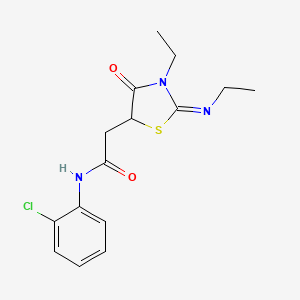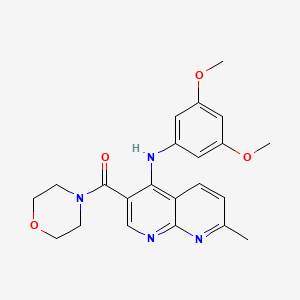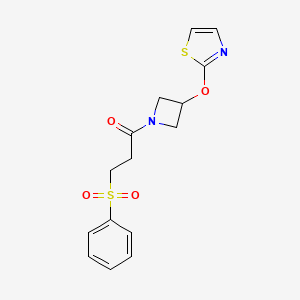
3-(Phenylsulfonyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Phenylsulfonyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C15H16N2O4S2 and its molecular weight is 352.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation: Compounds related to 3-(Phenylsulfonyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one have been evaluated for their antimicrobial activities. Studies have demonstrated the synthesis of novel azetidinones and their effectiveness against various bacterial and fungal infections (Prajapati & Thakur, 2014). Additionally, other research highlights the synthesis of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, which also show significant antibacterial and antifungal activities (Shah et al., 2014).
Antitubercular and Antimicrobial Properties
- Antitubercular and Antimicrobial Agents: Research on sulfonyl derivatives, including those related to this compound, has shown their potential as antimicrobial and antitubercular agents. A study synthesized novel sulfonyl derivatives and evaluated their effectiveness against Mycobacterium tuberculosis, with some compounds showing excellent antitubercular properties (Kumar, Prasad, & Chandrashekar, 2013).
Antibacterial and Antifungal Evaluation
- Synthesis and Biological Evaluation for COX-2 Inhibition: Another research area involves the synthesis of derivatives of 3-Chloro-4-(4-Methanesulfonyl-phenyl)-1-phenyl-azetidin-2-one, which are evaluated for their selective inhibition of COX-2 enzymes. These compounds are particularly interesting for their potential medical applications (ArockiaBabu, Shukla, & Kaskhedikar, 2009).
Chymase Inhibition
- Inhibition of Human Heart Chymase: The derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione, closely related to the compound , have been synthesized and evaluated for their ability to inhibit human heart chymase, an enzyme involved in cardiovascular diseases (Niwata et al., 1997).
Anticancer Applications
- Potential Anticancer Agents: A synthetic derivative, 3-(phenylsulfonyl)- 4-(4-((S)-1-(2-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienylthio) benzoyl) pyrrolidine-2-carbonyloxy)but-2-ynyloxy)-1,2,5-oxadiazole-2-oxide, exhibits promising anticancer properties in both in vitro and in vivo studies (Wang et al., 2014).
Antiviral Evaluation
- Antiviral Evaluation: Research into 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives has shown potential antiviral activity against various RNA and DNA viruses, highlighting the broad-spectrum potential of these compounds (Desideri et al., 2019).
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c18-14(6-9-23(19,20)13-4-2-1-3-5-13)17-10-12(11-17)21-15-16-7-8-22-15/h1-5,7-8,12H,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPPVXYPNOVKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
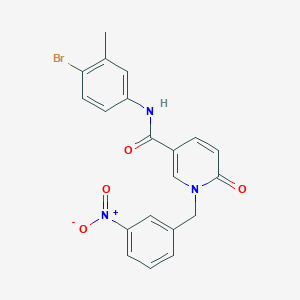
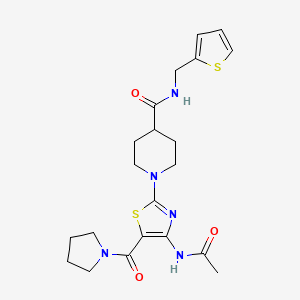
![3-(benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3001332.png)
![2-Chloro-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)propyl]acetamide](/img/structure/B3001333.png)
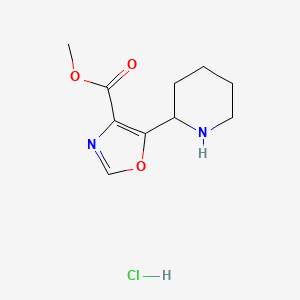
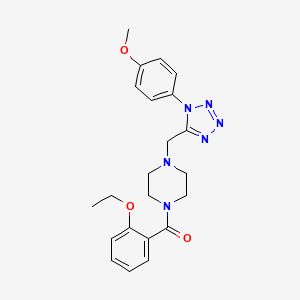
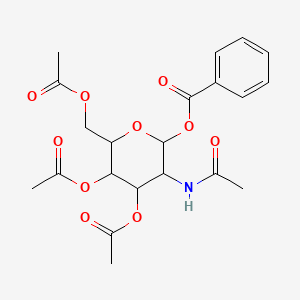
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B3001340.png)
![5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3001344.png)
